molecular formula C15H14N2O2S2 B2639761 3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 896686-91-2

3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2639761
CAS No.: 896686-91-2
M. Wt: 318.41
InChI Key: ODJZQZBNYZQQTJ-UHFFFAOYSA-N
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Description

3-((3-Methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a derivative of the 1,2,4-benzothiadiazine 1,1-dioxide scaffold, a heterocyclic system characterized by a fused benzene ring, a thiadiazine ring, and two sulfonyl oxygen atoms. This compound features a 3-methylbenzylthio substituent at the 3-position, which likely influences its electronic and steric properties, thereby modulating its biological activity.

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-5-4-6-12(9-11)10-20-15-16-13-7-2-3-8-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJZQZBNYZQQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the thiadiazine ring, followed by the introduction of the methylbenzylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds like 3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit diverse biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antibacterial and antifungal activities. For instance, compounds with similar structures have been tested against various Gram-positive and Gram-negative bacteria as well as fungi, showing moderate to good inhibition at concentrations ranging from 12.5 to 100 μg/mL .
  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects on different cancer cell lines. In particular, some derivatives have shown promising results against U937 cells with lower cytotoxicity towards normal cells .

Antimicrobial Activity Study

In a study published in the International Journal of Molecular Sciences, several thiadiazine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with the benzo[e][1,2,4]thiadiazine structure exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Research

Another significant study focused on the anticancer potential of related compounds demonstrated that certain derivatives of benzo[e][1,2,4]thiadiazines showed selective inhibition against cancer cell lines such as MCF-7 and HeLa. The MTT assay revealed that some compounds had IC50 values lower than established chemotherapeutic agents .

Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacteria and fungi; potential use in developing new antibiotics
Anticancer ResearchDemonstrated antiproliferative effects on multiple cancer cell lines; potential for drug development

Mechanism of Action

The mechanism of action of 3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Derivatives

  • 7-Chloro-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA-21) :

    • Structure : Chlorine at C7, methyl at C3.
    • Activity : Acts as a positive allosteric modulator (PAM) of AMPA receptors, enhancing cognitive function in vivo. Its unsaturated metabolite (7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) retains activity and improves pharmacokinetic stability .
    • Key Data : Enhances acetylcholine and serotonin levels in the hippocampus at low doses (0.3 mg/kg orally) .
  • 3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Structure: Bromine at C3, fluorine at C7, hydroxyl at C4.

Pyrido-Fused Thiadiazine Dioxides

  • 3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide: Structure: Pyridine ring fused at [2,3-e], bulky alkylamino side chain. Activity: Selective KATP channel opener with vasorelaxant properties (EC₅₀ = 1.2 µM on rat aorta) but weak pancreatic activity . Comparison: The pyridine ring reduces pancreatic tissue selectivity compared to benzothiadiazines .
  • 3-Alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides: Structure: Pyridine fused at [4,3-e], alkylamino substituents. Activity: High potency on pancreatic β-cells (IC₅₀ = 0.8–2.5 µM), surpassing diazoxide. Tissue selectivity is influenced by nitrogen positioning in the pyridine ring .

Thieno-Fused Thiadiazine Dioxides

  • 6-Chloro-4-ethyl-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 24): Structure: Thiophene ring fused at [2,3-e], ethyl at C4. Activity: Potent AMPA receptor modulator; enhances cognition in mice at 0.3 mg/kg (oral) and improves long-term potentiation . Key Advantage: Thiophene substitution enhances metabolic stability compared to benzothiadiazines .

Comparative Data Table

Compound Class Example Compound Key Substitutions Biological Activity Potency/EC₅₀ Reference ID
Benzo[e]thiadiazine 1,1-dioxide 7-Chloro-3-methyl-4H-benzo[e]thiadiazine Cl (C7), CH₃ (C3) AMPA receptor PAM, cognitive enhancer 0.3 mg/kg (in vivo)
Pyrido[4,3-e]thiadiazine 3-(Isopropylamino)-4H-pyrido[4,3-e]thiadiazine NHCH(CH₃)₂ (C3) Pancreatic KATP opener (IC₅₀ = 0.8 µM) 5× more potent than diazoxide
Thieno[2,3-e]thiadiazine 6-Chloro-4-ethyl-thieno[2,3-e]thiadiazine Cl (C6), C₂H₅ (C4) AMPA receptor modulator, cognitive enhancer 0.3 mg/kg (in vivo)
Pyrido[2,3-e]thiadiazine 3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e]thiadiazine NHCH₂C(CH₃)₂ (C3) Vascular KATP opener (EC₅₀ = 1.2 µM) Comparable to pinacidil

Key Structural-Activity Relationships (SARs)

Substitution at C3: Alkyl/Aryl Groups: Methyl or benzyl groups (e.g., 3-methyl in IDRA-21) enhance AMPA receptor binding . Amino Side Chains: Bulky alkylamino chains (e.g., 3,3-dimethyl-2-butylamino) improve vascular selectivity in pyridothiadiazines .

Heterocycle Fusion: Benzene vs. Thiophene: Thieno analogs exhibit better metabolic stability but similar potency to benzo derivatives . Pyridine Positioning: Fusing pyridine at [4,3-e] vs. [2,3-e] shifts tissue selectivity from pancreatic to vascular .

Halogenation: Chlorine at C6/C7 (e.g., 6-chloro-thieno derivatives) enhances AMPA receptor activity .

Contradictions and Limitations

  • Dithiazine vs. Thiadiazine : Replacing the thiadiazine ring with a dithiazine ring (e.g., 1,4,2-benzodithiazine) abolishes pancreatic KATP activity but introduces calcium channel blockade in some derivatives .
  • Tissue Selectivity : Pyridothiadiazines fused at [4,3-e] are pancreatic-selective, whereas [2,3-e] analogs favor vascular tissue, highlighting the critical role of heterocycle orientation .

Biological Activity

3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This compound features a unique thiadiazine structure that is known to interact with various biological targets, indicating potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide includes a thiadiazine ring fused with a benzene ring and is substituted with a 3-methylbenzylthio group. The presence of the 1,1-dioxide functional group enhances its reactivity and biological activity.

Biological Activity Overview

Research has shown that compounds within the benzothiadiazine class exhibit significant pharmacological properties. The biological activities of 3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include:

  • Anticancer Activity : Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties through modulation of neurotransmitter levels.
  • Anti-inflammatory Properties : Compounds in this category often exhibit anti-inflammatory effects by inhibiting pro-inflammatory pathways.

The mechanism of action for 3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors such as AMPA receptors.
  • Enzyme Inhibition : Inhibition of key enzymes involved in inflammatory processes or cancer progression.

Research Findings

Several studies have been conducted to elucidate the biological activities of related compounds. Below is a summary of significant findings:

StudyCompoundBiological ActivityKey Findings
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideAMPA receptor modulationDemonstrated nootropic effects without excitotoxicity.
Verubecestat (BACE1 inhibitor)NeuroprotectiveHigh selectivity for BACE1; reduced amyloid levels in animal models and humans.
Various benzothiadiazinesAnticancerExhibited significant cytotoxicity against multiple cancer cell lines.

Case Studies

Case Study 1: Neuroprotective Effects
In an experimental model using mice, the administration of a derivative of the compound led to increased levels of acetylcholine and serotonin in the hippocampus. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Anticancer Activity
A series of tests on cancer cell lines revealed that derivatives similar to 3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibited IC50 values indicating potent anticancer activity. These compounds were particularly effective against breast and lung cancer cell lines.

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